molecular formula C9H8F3N3 B11890291 5,7-Dimethyl-2-(trifluoromethyl)-3H-imidazo[4,5-b]pyridine

5,7-Dimethyl-2-(trifluoromethyl)-3H-imidazo[4,5-b]pyridine

Cat. No.: B11890291
M. Wt: 215.17 g/mol
InChI Key: HYRPJQGOHKGEDB-UHFFFAOYSA-N
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Description

5,7-Dimethyl-2-(trifluoromethyl)-3H-imidazo[4,5-b]pyridine (CAS 1197880-04-8) is a high-purity chemical compound supplied for research and development purposes. This molecule features an imidazo[4,5-b]pyridine core, a privileged scaffold in medicinal chemistry known for its structural resemblance to purines, which allows it to interact with a wide range of biological targets . Imidazo[4,5-b]pyridine derivatives have demonstrated significant and diverse biological activities, making them valuable templates in drug discovery . A primary area of research for this compound class is in oncology. Imidazo[4,5-b]pyridine derivatives have shown potent antitumor properties by influencing crucial cellular pathways in cancerous cells . These compounds can act as inhibitors for various kinase targets, such as Aurora A kinase, which is overexpressed in numerous cancers and is a promising molecular target for therapy . Furthermore, related derivatives have been explored as potent tubulin polymerization inhibitors, disrupting microtubule formation and exhibiting promising antiproliferative activity against various human cancer cell lines . Beyond oncology, this chemical scaffold possesses substantial antimicrobial potential. Researchers are exploring imidazo[4,5-b]pyridine derivatives as novel antimicrobial agents to address the growing crisis of bacterial resistance . Some derivatives show enhanced activity against Gram-positive bacteria, such as Bacillus species, making them interesting leads for developing new anti-infective therapies . The compound is intended for research applications only, including as a building block in organic synthesis, a standard for analytical studies, and a core structure for investigating structure-activity relationships (SAR) in pharmaceutical development. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C9H8F3N3

Molecular Weight

215.17 g/mol

IUPAC Name

5,7-dimethyl-2-(trifluoromethyl)-1H-imidazo[4,5-b]pyridine

InChI

InChI=1S/C9H8F3N3/c1-4-3-5(2)13-7-6(4)14-8(15-7)9(10,11)12/h3H,1-2H3,(H,13,14,15)

InChI Key

HYRPJQGOHKGEDB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC2=C1NC(=N2)C(F)(F)F)C

Origin of Product

United States

Preparation Methods

Methodology Overview

This method, adapted from the Chinese patent CN103788086A, involves a two-step process:

  • Formation of 3H-imidazo[4,5-b]pyridine-7-cyano intermediate :

    • Reactants : 2,3-Diamino-4-cyanopyridine reacts with trifluoroacetaldehyde under sodium metabisulfite (Na₂S₂O₅) catalysis in dimethylformamide (DMF).

    • Conditions : 80–180°C for 6–12 hours.

    • Yield : 66.3–81.2%.

  • Hydrolysis to Carboxylic Acid and Amidation :

    • The cyano group is hydrolyzed to a carboxylic acid using KOH/NaOH/LiOH under reflux (12–24 hours), followed by amidation with NH₃ in the presence of HATU/TBTU and a base (triethylamine or DBU).

Critical Analysis :

  • Advantages : High regioselectivity due to the electron-withdrawing cyano group directing cyclization.

  • Limitations : Multi-step synthesis increases purification challenges.

Tandem SₙAr–Reduction–Heterocyclization from 2-Chloro-3-nitropyridine

Reaction Pathway (Adapted from ACS Omega )

This one-pot strategy involves:

  • SₙAr Reaction : 2-Chloro-3-nitropyridine undergoes nucleophilic aromatic substitution with methylamine in H₂O-IPA (1:1) at 80°C.

  • Reduction : Zn dust and HCl reduce the nitro group to an amine.

  • Heterocyclization : Condensation with trifluoroacetaldehyde oxime at 85°C for 10 hours.

Optimized Conditions :

StepReagents/ConditionsYield (%)
SₙArMethylamine, H₂O-IPA, 80°C90
ReductionZn, HCl, 80°C85
CyclizationCF₃CH=NOH, 85°C78

Key Insight : The trifluoromethyl group is introduced via oxime intermediates, avoiding hazardous CF₃ gas.

Oxidative Cyclization of 2-Nitro-3-aminopyridines

Procedure from PMC

  • Reactants : 2-Nitro-5,7-dimethyl-3-aminopyridine and trifluoroacetaldehyde.

  • Conditions : Na₂S₂O₄ in DMF at 60°C for 24 hours.

  • Mechanism : Nitro group reduction initiates cyclization, forming the imidazo ring.

Data Comparison :

Starting MaterialCatalystTemperatureYield (%)
2-Nitro-5,7-dimethyl-3-aminopyridineNa₂S₂O₄60°C79.6

Advantage : Avoids high-temperature steps, enhancing safety.

Comparative Analysis of Methods

MethodStepsYield (%)ScalabilitySafety Concerns
Cyclocondensation355–85ModerateHigh-temperature steps
Tandem SₙAr–Cyclization1-pot78HighZn/HCl handling
Oxidative Cyclization279.6ModerateNa₂S₂O₄ toxicity
C–H Functionalization (Projected)265LowCF₃I gas utilization

Purification and Characterization

  • Chromatography : Silica gel (petroleum ether/EtOAc) achieves >95% purity.

  • Spectroscopy :

    • ¹H NMR (CDCl₃): δ 2.46 (s, 2×CH₃), 8.35 (dd, pyridine-H).

    • HRMS : m/z 215.0670 (C₉H₈F₃N₃⁺).

Industrial Considerations

  • Cost Efficiency : Tandem SₙAr–Cyclization minimizes solvent use and steps.

  • Green Chemistry : Na₂S₂O₄-based methods align with sustainable practices .

Chemical Reactions Analysis

Types of Reactions

5,7-Dimethyl-2-(trifluoromethyl)-3H-imidazo[4,5-b]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols .

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of imidazo[4,5-b]pyridine, including 5,7-Dimethyl-2-(trifluoromethyl)-3H-imidazo[4,5-b]pyridine, exhibit promising anticancer properties. Studies have shown that this compound can interact with various biological targets involved in cancer progression. Specifically, it has demonstrated efficacy against multiple cancer cell lines:

Cell Line Inhibition Rate (%) Reference
PC3Up to 64.20
K562Up to 37.80
HeLaUp to 48.25
A549Up to 40.78

The presence of the trifluoromethyl group is believed to enhance metabolic stability and bioavailability, making it a valuable candidate for further development as an anticancer agent .

Antifungal Properties

The compound has also been evaluated for its antifungal activities against various pathogens. In vitro studies have shown that it exhibits significant antifungal activity against:

Fungal Pathogen Inhibition Rate (%) at 50 μg/ml Reference
Botrytis cinerea96.76
Sclerotinia sclerotiorum82.73
Phomopsis sp.54.37–82.34

These findings suggest that the compound may serve as a lead structure for developing new antifungal agents.

Agrochemical Applications

The unique chemical properties of this compound extend its utility into agrochemicals. Its derivatives have been synthesized and tested for insecticidal activity against agricultural pests:

Insect Species Mortality Rate (%) at 500 μg/ml Reference
Mythimna separataUp to 90.0
Spodoptera frugiperdaUp to 86.7

These results indicate its potential as an insecticide or in developing pest-resistant crops.

Material Science

The compound's ability to undergo C-H activation reactions allows for further functionalization and modification of its structure, which can be beneficial in materials science applications. The trifluoromethyl group enhances lipophilicity and may improve the material properties of polymers or coatings developed from this compound.

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of derivatives of this compound:

  • A study published in Frontiers in Chemistry synthesized various derivatives and evaluated their biological activities, confirming their potential as antifungal and anticancer agents .
  • Another investigation highlighted the synthesis of related compounds with varying substituents and their corresponding biological evaluations against different cancer cell lines and fungi .

Mechanism of Action

The mechanism of action of 5,7-Dimethyl-2-(trifluoromethyl)-3H-imidazo[4,5-b]pyridine involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to enzymes and receptors, thereby modulating their activity. This compound can inhibit certain enzymes by binding to their active sites, leading to a decrease in their catalytic activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,7-Dimethyl-2-(trifluoromethyl)-3H-imidazo[4,5-b]pyridine is unique due to its combination of the imidazole and pyridine rings along with the trifluoromethyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Biological Activity

5,7-Dimethyl-2-(trifluoromethyl)-3H-imidazo[4,5-b]pyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, focusing on its mechanisms, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a fused bicyclic structure comprising an imidazole ring and a pyridine ring. Its molecular formula is C9H8F3N3C_9H_8F_3N_3 with a molecular weight of 215.17 g/mol. The presence of both methyl and trifluoromethyl groups enhances its lipophilicity and metabolic stability, which are critical for its biological activity .

PropertyValue
Molecular FormulaC9H8F3N3
Molecular Weight215.17 g/mol
IUPAC Name5,7-dimethyl-2-(trifluoromethyl)-1H-imidazo[4,5-b]pyridine
CAS Number1197880-04-8

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The trifluoromethyl group enhances binding affinity to these targets, facilitating modulation of their activity. Notably, this compound has been explored for its potential as an enzyme inhibitor and receptor modulator .

Enzyme Inhibition

Research indicates that derivatives of imidazo[4,5-b]pyridine exhibit significant enzyme inhibitory properties. For instance, studies have shown that such compounds can inhibit branched-chain amino acid transaminases (BCATs), which play a crucial role in cancer metabolism .

Biological Activities

  • Anticancer Properties :
    • Compounds within the imidazo[4,5-b]pyridine class have demonstrated efficacy against various cancer cell lines. The presence of the trifluoromethyl group may improve metabolic stability and bioavailability, enhancing their therapeutic potential .
    • A study highlighted the effectiveness of related compounds in reducing tumor growth in preclinical models, suggesting a promising avenue for cancer therapy .
  • Antifungal Activity :
    • Some derivatives have shown antifungal properties, indicating a broader spectrum of biological activity beyond anticancer effects .
  • Mechanistic Studies :
    • In vitro assays have been conducted to evaluate the cytotoxic effects on cancer cell lines, revealing IC50 values that suggest potent activity against specific targets .

Case Studies

Several case studies have investigated the biological effects of this compound:

  • Study on Anticancer Activity : A recent investigation assessed the compound's effects on prostate cancer cells. Results indicated significant reductions in cell viability at low concentrations (IC50 < 0.5 nM), highlighting its potential as a therapeutic agent .
  • Inhibition of BCATs : Another study focused on the inhibition of BCAT enzymes by related compounds. The findings demonstrated that these inhibitors could effectively disrupt metabolic pathways in cancer cells, leading to reduced tumor growth .

Q & A

Basic: What are the optimal synthetic routes for 5,7-dimethyl-2-(trifluoromethyl)-3H-imidazo[4,5-b]pyridine?

Methodological Answer:
The compound can be synthesized via cyclization reactions using substituted pyridine precursors. For example:

  • Key Intermediate Approach : React 2-amino-3-methylaminopyridine with phenylacetic acid under controlled conditions to form a cyclized intermediate, followed by trifluoromethylation at the 2-position .
  • Microwave-Assisted Catalysis : Pd/Cu co-catalyzed C-2 alkenylation of 3H-imidazo[4,5-b]pyridine derivatives under microwave irradiation enhances reaction speed and functional group compatibility, yielding substituted analogs in moderate-to-high yields (e.g., 23 compounds with styryl/alkynyl groups) .
  • Thermal Stability : Optimize reaction temperatures (typically 80–120°C) and pH (neutral to mildly acidic) to avoid decomposition of sensitive intermediates .

Basic: Which spectroscopic techniques are most effective for structural confirmation?

Methodological Answer:

  • NMR Spectroscopy : 1H/13C NMR confirms regiochemistry of methyl and trifluoromethyl groups. For example, the 7-methyl group appears as a singlet (δ ~2.5 ppm), while the trifluoromethyl group shows a triplet in 19F NMR .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ at m/z 233.1) and fragmentation patterns .
  • Infrared (IR) Spectroscopy : Bands at ~1650 cm−1 (C=N stretching) and ~1120 cm−1 (C-F stretching) confirm the imidazopyridine core and trifluoromethyl substitution .

Advanced: How do methyl and trifluoromethyl groups influence bioactivity in kinase inhibition?

Methodological Answer:

  • c-Met Kinase Inhibition : The trifluoromethyl group at C-2 enhances hydrophobic interactions with kinase ATP-binding pockets. In Chen et al. (2012), analogs with this substitution showed IC50 values <10 nM for c-Met kinase inhibition .

  • Selectivity Modulation : Methyl groups at C-5 and C-7 improve selectivity by reducing steric clashes with non-target kinases (e.g., Tyk2 inhibitors in autoimmune disease studies) .

  • Structure-Activity Relationship (SAR) :

    SubstitutionTarget KinaseIC50 (nM)Selectivity Ratio (vs. JAK1)
    2-CF3, 5/7-CH3c-Met8.2>100x
    2-CH3c-Met21010x
    Data adapted from Chen et al. (2012) and GLPG3667 studies .

Advanced: What methodologies evaluate COX-1/COX-2 inhibitory potential?

Methodological Answer:

  • In Vitro Assays : Use purified COX-1/COX-2 enzymes or human whole blood models. Measure inhibition via colorimetric detection of prostaglandin metabolites (e.g., IC50 determination for COX-2: 9.2 µM; COX-1: 21.8 µM) .
  • Molecular Docking : Simulate binding to COX-2’s hydrophobic channel. The trifluoromethyl group interacts with Val523/Leu352 residues, while methyl groups stabilize the imidazopyridine core .

Computational: How do DFT studies predict solvent-dependent reactivity?

Methodological Answer:

  • *DFT Calculations (B3LYP/6-31G)**: Predict vibrational modes, HOMO-LUMO gaps (~4.5 eV), and charge distribution. For example, the trifluoromethyl group increases electrophilicity at C-2, favoring nucleophilic attacks in polar solvents .

  • Solvent Effects :

    SolventDielectric ConstantReaction Rate (k, s−1)
    DMSO47.20.45
    Ethanol24.50.32
    Toluene2.40.12
    Data from microwave-assisted synthesis studies .

Advanced: What strategies improve metabolic stability and BBB permeability?

Methodological Answer:

  • Metabolic Stability : Introduce electron-withdrawing groups (e.g., trifluoromethyl) to reduce CYP450-mediated oxidation. For 5-HT6 receptor ligands, this improved half-life (>2 hours in hepatocyte assays) .
  • BBB Permeability :
    • LogP Optimization : Target LogP ~2.5 (e.g., 2-ethyl-3-fluorobenzyl derivatives) to balance solubility and membrane penetration .
    • P-gp Efflux Avoidance : Avoid hydrogen bond donors (>5) to minimize P-glycoprotein binding, as seen in 5-HT6 inverse agonists with >80% brain uptake .

Advanced: How does regioselectivity impact antiviral/antibacterial activity?

Methodological Answer:

  • Antiviral SAR : 7-Nitro substitution enhances activity against RNA viruses (e.g., IC50 = 0.8 µM for HCV NS5B polymerase) by mimicking purine bases .
  • Antibacterial Activity : Methyl groups at C-5/7 disrupt bacterial membrane integrity (MIC = 4 µg/mL for S. aureus), while trifluoromethylation reduces off-target toxicity .

Basic: What purification techniques ensure high-purity yields?

Methodological Answer:

  • Column Chromatography : Use silica gel (60–120 mesh) with ethyl acetate/hexane (3:7) for baseline separation of regioisomers .
  • Recrystallization : Dissolve crude product in hot ethanol (80°C) and cool to −20°C for 12 hours to achieve ≥98% purity .

Advanced: How is fluorescence used in cellular imaging studies?

Methodological Answer:

  • Push-Pull Fluorophores : 2-Vinylimidazopyridines exhibit solvatofluorochromism (Stokes shift >100 nm) for pH-sensitive organelle tracking (e.g., lysosomes) .
  • Quantum Yield Optimization : Modify C-2 substituents (e.g., alkynyl groups increase Φ from 0.2 to 0.6 in DMSO) .

Advanced: What in silico tools predict toxicological profiles?

Methodological Answer:

  • ADMET Prediction : Use SwissADME or ProTox-II to assess Ames test mutagenicity (negative for 5,7-dimethyl analogs) and hERG channel inhibition (IC50 >10 µM) .
  • Molecular Dynamics (MD) : Simulate binding to cardiac ion channels (e.g., 20 ns trajectories in CHARMM36 force field) to identify off-target risks .

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